6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-(2-chlorophenyl)sulfanylpyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2S/c12-7-3-1-2-4-9(7)17-10-6-5-8(11(15)16)13-14-10/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJHSTSBPHUOMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=NN=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Schemes
General Synthetic Strategy
The preparation of 6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid generally follows a multi-step synthetic pathway involving:
- Formation of the pyridazine core with appropriate substitution.
- Introduction of the 2-chlorophenyl sulfanyl substituent via nucleophilic aromatic substitution or thiol coupling.
- Functionalization at the 3-position with a carboxylic acid group.
A representative synthetic sequence, adapted from related pyridazine derivatives, includes:
| Step | Reaction Description | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Condensation of hydrazine hydrate with acetophenone derivatives to form 6-substituted phenyl-3(2H)-pyridazinones | Acetophenones, hydrazine hydrate, reflux, acetic acid solvent | ~90% | Formation of pyridazinone intermediate |
| 2 | Chlorination of pyridazinones with phosphorus oxychloride to obtain 3-chloro-6-substituted phenylpyridazines | Phosphorus oxychloride, reflux at 100 °C | ~94% | Chlorination at the 3-position |
| 3 | Reaction of 3-chloro derivatives with hydrazine hydrate to yield 6-substituted phenylpyridazin-3-yl hydrazines | Hydrazine hydrate, reflux at 130 °C | ~97% | Hydrazine substitution |
| 4 | Coupling with 2-chlorophenyl thiol or 2-chlorobenzyl chloride to introduce sulfanyl group | Base (e.g., NaOH), reflux | Variable, optimized | Nucleophilic substitution or thiol addition |
This sequence is supported by detailed procedures reported in recent literature on 3,6-disubstituted pyridazine derivatives targeting biological activity, where similar intermediates and reaction conditions are employed.
Detailed Preparation Procedures
Preparation of 6-Substituted Phenyl-3(2H)-pyridazinones
- Reflux acetophenone derivatives (e.g., 2-chlorophenyl acetophenone) with hydrazine hydrate in acetic acid for 10 hours.
- Cool the reaction mixture, adjust pH to ~8 with aqueous ammonia.
- Extract with methylene chloride, add hydrazine hydrate, and reflux for 2 hours.
- Filter and wash precipitate; yields typically around 90-93%.
Chlorination to 3-Chloro Derivatives
- Reflux the pyridazinone intermediate with phosphorus oxychloride at 100 °C for 2 hours.
- Quench in ice water, neutralize with sodium carbonate to pH 7.
- Filter and dry the precipitate; yields ~94%.
Hydrazine Substitution
- Stir the 3-chloro derivative with excess hydrazine hydrate at 130 °C for 1 hour.
- Cool, concentrate, filter, wash, and crystallize from isopropanol.
- Yields around 97%.
Introduction of the 2-Chlorophenyl Sulfanyl Group
- React the hydrazine-substituted pyridazine with 2-chlorobenzyl chloride or 2-chlorophenyl thiol in the presence of a base such as sodium hydroxide.
- Conduct the reaction under reflux conditions to facilitate nucleophilic substitution.
- Optimize solvent choice (methanol or ethanol) and base concentration to improve yield and purity.
- Typical yields reported range from 70% to 85%.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Impact on Yield and Purity | Optimization Notes |
|---|---|---|---|
| Solvent | Acetic acid (initial steps), methanol/ethanol (thiol coupling) | Solubility and reaction rate | Methanol improves sulfanyl substitution efficiency |
| Temperature | Reflux (80-130 °C) | Reaction completion and selectivity | Controlled reflux prevents side reactions |
| Base | Sodium hydroxide or triethylamine | Enhances nucleophilicity of thiol | Mild bases preferred to avoid decomposition |
| Reaction Time | 1-10 hours depending on step | Ensures complete conversion | Monitoring by TLC recommended |
| Work-up | Neutralization, extraction, crystallization | Purity and isolation yield | Crystallization from ethanol/water mixtures improves purity |
Analytical Characterization Supporting Preparation
- Infrared Spectroscopy (IR): Characteristic NH and NH2 stretching vibrations at 3197–3560 cm⁻¹ confirm hydrazine substitution.
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows aromatic protons of pyridazine and 2-chlorophenyl groups in the δ 7.1–8.5 ppm range.
- Singlets corresponding to methoxy or sulfanyl substituents appear around 3.8 ppm.
- Melting Point (mp): Consistent melting points (e.g., 95–100 °C for hydrazine intermediates) indicate purity and successful synthesis.
- Elemental Analysis: Carbon, hydrogen, chlorine, and nitrogen percentages closely match calculated values for the target compound.
Summary Table of Preparation Steps
| Step No. | Intermediate/Product | Reagents | Conditions | Yield (%) | Key Observations |
|---|---|---|---|---|---|
| 1 | 6-Substituted phenyl-3(2H)-pyridazinone | Acetophenone derivative, hydrazine hydrate, acetic acid | Reflux 10 h | 90-93% | Formation of pyridazinone core |
| 2 | 3-Chloro-6-substituted phenylpyridazine | Phosphorus oxychloride | Reflux 2 h, 100 °C | 94% | Chlorination at C-3 |
| 3 | 6-Substituted phenylpyridazin-3-yl hydrazine | Hydrazine hydrate | Reflux 1 h, 130 °C | 97% | Hydrazine substitution |
| 4 | This compound | 2-Chlorobenzyl chloride or thiol, NaOH | Reflux, solvent methanol/ethanol | 70-85% | Sulfanyl group introduction |
Chemical Reactions Analysis
Types of Reactions
6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl and sulfanyl groups can influence its binding affinity and specificity for these targets. The exact pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with five structurally related analogs:
Physicochemical and Functional Differences
Core Heterocycle
- Pyridazine vs. Pyrimidine/Pyrazole: The pyridazine core (adjacent nitrogens) in the target compound offers distinct electronic properties compared to pyrimidine (non-adjacent nitrogens) or pyrazole (two nitrogens in a five-membered ring). This affects aromaticity, dipole moments, and hydrogen-bonding capacity .
Substituent Effects
- Sulfanyl vs. Amine Groups : The 2-chlorophenyl sulfanyl group in the target compound enhances lipophilicity, whereas pyrrolidinyl substituents (e.g., CAS 1240527-98-3) introduce basicity and improve water solubility when formulated as hydrochloride salts .
- Carboxylic Acid Position : All compounds feature a carboxylic acid group, but its position (e.g., pyridazine-3-carboxylic acid vs. pyrazole-5-carboxylic acid) influences molecular geometry and interaction with biological targets .
Solubility and Bioavailability
- The hydrochloride salt (CAS 1240527-98-3) exhibits higher aqueous solubility than the sulfanyl-containing target compound, which may favor oral bioavailability .
Biological Activity
6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular structure of this compound features a pyridazine ring substituted with a chlorophenyl sulfanyl group and a carboxylic acid moiety. Its chemical formula is .
Anticancer Properties
Research indicates that derivatives of pyridazine compounds exhibit promising anticancer activity. A study evaluating various pyridazine derivatives, including those similar to this compound, demonstrated significant inhibition of cancer cell proliferation in vitro. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Pyridazine Derivatives
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 0.126 | Apoptosis induction |
| Similar Pyridazine Derivative | SMMC-7721 | 0.071 | Cell cycle arrest |
| Reference Drug (Doxorubicin) | K562 | 0.164 | DNA intercalation |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, suggesting potential applications in treating infections.
Table 2: Antimicrobial Activity
| Pathogen | MIC (μg/mL) | Reference Drug (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 12.5 | 2 |
| Escherichia coli | 10 | 2 |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The chlorophenyl group enhances hydrophobic interactions with protein targets, while the carboxylic acid group may facilitate hydrogen bonding with amino acids in active sites.
Case Study 1: Anticancer Efficacy
A recent study focused on the anticancer efficacy of pyridazine derivatives, including the targeted compound, against cervical cancer cells (HeLa). The results indicated that the compound induced significant apoptosis at low concentrations, outperforming several known chemotherapeutics.
Case Study 2: Antimicrobial Evaluation
Another study evaluated the antimicrobial effects of various pyridazine derivatives against common pathogens. The results highlighted that compounds with similar structures exhibited enhanced antibacterial activity compared to traditional antibiotics, suggesting a new avenue for drug development.
Q & A
Q. What are the established synthetic routes for 6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid, and how can reaction conditions be optimized for academic-scale production?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Condensation : Reacting a chlorophenyl thiol derivative with a pyridazine precursor under basic conditions.
- Cyclization : Using catalysts like palladium or copper to facilitate heterocycle formation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or toluene) enhance reaction efficiency .
For academic-scale production, employ fractional crystallization or column chromatography for purification. Statistical experimental design (e.g., factorial or response surface methodology) can optimize temperature, catalyst loading, and solvent ratios while minimizing trial-and-error approaches .
Q. How can researchers characterize the purity and structural integrity of this compound using analytical techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry via - and -NMR, focusing on aromatic proton splitting patterns and sulfur-carbon coupling.
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% by area normalization) .
- Mass Spectrometry (MS) : ESI-MS in negative ion mode verifies molecular weight (e.g., [M-H] peak at m/z 307).
Cross-validate results with elemental analysis (C, H, N, S) to resolve ambiguities .
Q. What preliminary biological screening methods are appropriate for evaluating the pharmacological potential of this compound?
- Methodological Answer :
- In Vitro Assays : Screen for antimicrobial activity using broth microdilution (MIC determination against Gram+/Gram- bacteria).
- Enzyme Inhibition Studies : Test against kinases or hydrolases via fluorescence-based assays (e.g., ATPase activity using malachite green reagent).
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC calculations .
Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements to ensure reproducibility.
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity or solubility?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions for derivatization.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., protein-ligand binding using GROMACS) to predict binding affinities.
- Solubility Prediction : Use COSMO-RS models to optimize substituents (e.g., adding polar groups) for aqueous solubility .
Validate predictions with synthetic analogs and parallel artificial membrane permeability assays (PAMPA).
Q. What computational strategies can predict the reactivity and regioselectivity of this compound in novel reactions?
- Methodological Answer :
- Reaction Path Search : Apply quantum chemical methods (e.g., IRC calculations in Gaussian) to map transition states for sulfanyl group substitution.
- Machine Learning (ML) : Train models on existing pyridazine reaction datasets to predict regioselectivity in cross-coupling reactions .
- Kinetic Modeling : Use microkinetic simulations (e.g., in COMSOL) to assess competing pathways under varying temperatures .
Q. How can researchers resolve contradictions between computational predictions and experimental outcomes in the synthesis or activity of this compound?
- Methodological Answer :
- Error Source Analysis : Compare computational approximations (e.g., basis set limitations in DFT) with experimental conditions (e.g., solvent effects).
- Feedback Loops : Integrate experimental data (e.g., failed reaction conditions) into ML models to refine predictions iteratively .
- Statistical Validation : Apply ANOVA to identify significant deviations between predicted and observed yields or bioactivity .
Q. What advanced separation techniques are suitable for isolating enantiomers or regioisomers of derivatives?
- Methodological Answer :
- Chiral Chromatography : Use immobilized amylose-based columns (e.g., Chiralpak IA) with hexane:isopropanol gradients for enantiomer resolution.
- Countercurrent Chromatography (CCC) : Optimize solvent systems (e.g., heptane/ethyl acetate/methanol/water) for polar regioisomers .
- Crystallization-Induced Diastereomer Resolution : Introduce chiral auxiliaries (e.g., tartaric acid) to separate diastereomeric salts .
Methodological Notes
- Data Reproducibility : Always report reaction yields as "isolated yields" (not conversion) and include detailed spectral data in supplementary materials.
- Safety Protocols : Refer to pyridine-3-sulfonyl chloride handling guidelines (e.g., PPE, fume hood use) when working with sulfanyl precursors .
- Ethical Compliance : For biological studies, adhere to institutional biosafety protocols (e.g., BSL-2 for cytotoxicity assays).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
